molecular formula C10H12N4O B11183545 1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B11183545
M. Wt: 204.23 g/mol
InChI Key: AZSZAGDBQFYWEV-UHFFFAOYSA-N
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Description

1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a heterocyclic compound that belongs to the triazolopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triazolopyrimidine derivatives, including 1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone, typically involves multicomponent reactions. One common method is the Biginelli-like reaction, which involves the cyclization of aldehydes, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure, often under acidic catalysis .

Industrial Production Methods

For industrial production, the synthesis can be optimized using microwave-mediated, catalyst-free methods. For example, performing the reaction in a microwave medium at 140°C can yield the desired product with high efficiency . Additionally, the use of supercritical carbon dioxide as a solvent-free medium with a catalytic amount of ZnCl2 has been reported to be effective .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include Lewis acids for catalysis, such as ZnCl2, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions include various functionalized triazolopyrimidine derivatives, which can exhibit different biological activities .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-ethyl-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-4-9-12-10-11-5-8(7(3)15)6(2)14(10)13-9/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSZAGDBQFYWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(C=NC2=N1)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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